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Introduction
NF449 is a potent and highly selective antagonist of the P2X1 purinergic receptor, a ligand-

gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP). As a derivative of

suramin, NF449 has become an invaluable pharmacological tool for elucidating the

physiological and pathophysiological roles of the P2X1 receptor in a variety of biological

systems. Its high affinity and selectivity make it superior to less specific P2 receptor

antagonists, enabling precise investigation into P2X1-mediated signaling pathways. Beyond its

primary target, NF449 has also been identified as a selective antagonist of the Gsα subunit of

heterotrimeric G proteins, offering a unique avenue for studying Gsα-dependent signaling

cascades.

This technical guide provides an in-depth overview of the basic science applications of NF449,

including its mechanism of action, quantitative data on its receptor affinity, detailed

experimental protocols for its use, and its application in various fields of research.

Mechanism of Action
NF449 acts as a competitive antagonist at the P2X1 receptor.[1] It binds to the extracellular

domain of the receptor, thereby preventing the binding of ATP and subsequent channel

opening. This inhibition is reversible, and the degree of antagonism is dependent on the

concentration of both NF449 and the agonist, ATP.[1] The high potency of NF449 at the P2X1
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receptor is in the subnanomolar to nanomolar range, with significantly lower affinity for other

P2X and P2Y receptor subtypes.[2]

Additionally, NF449 has been shown to selectively inhibit the Gsα subunit of G proteins. It

interferes with the exchange of GDP for GTP on Gsα, which is a critical step in its activation.

This prevents the subsequent activation of adenylyl cyclase and the production of cyclic AMP

(cAMP), effectively blocking Gsα-mediated signaling pathways.

Data Presentation: Quantitative Analysis of NF449
Inhibition
The inhibitory potency of NF449 has been characterized across various receptor subtypes. The

following tables summarize the key quantitative data from the literature.

Receptor Subtype Species IC50 (nM) Reference

rP2X1 Rat 0.28 [2]

hP2X1 Human 0.05 [1]

rP2X1+5 Rat 0.69 [2]

rP2X2 Rat 47,000 [2]

rP2X2+3 Rat 120 [2]

rP2X3 Rat 1,820 [2]

rP2X4 Rat >300,000 [2]

hP2X7 Human 40,000 [1]
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Receptor Subtype Preparation pA2 / pIC50 Reference

rP2X1
Recombinant

(Oocytes)
pIC50 = 9.54 [2]

P2X1
Native (Rat Vas

Deferens)
pIC50 = 7.15 [2]

hP2X1
Recombinant

(Oocytes)
pA2 = 10.7 [1]

P2X3
Native (Guinea-Pig

Ileum)
pIC50 = 5.04 [2]

P2Y1
Native (Guinea-Pig

Ileum)
pIC50 = 4.85 [2]

P2Y2
Recombinant (HEK

293 Cells)
pIC50 = 3.86 [2]

Signaling Pathways
The primary signaling pathway inhibited by NF449 is the P2X1 receptor-mediated cation influx.

Upon activation by ATP, the P2X1 receptor channel opens, allowing the influx of Na+ and Ca2+

into the cell. This leads to membrane depolarization and an increase in intracellular calcium,

which triggers various downstream cellular responses. NF449 competitively blocks this initial

step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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